(2E)-3-[(5-bromoquinolin-8-yl)amino]-1-[3-(difluoromethoxy)phenyl]prop-2-en-1-one
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Overview
Description
(E)-3-[(5-BROMO-8-QUINOLYL)AMINO]-1-[3-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline moiety substituted with a bromine atom and an amino group, as well as a difluoromethoxyphenyl group attached to a propenone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[(5-BROMO-8-QUINOLYL)AMINO]-1-[3-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Derivative: The quinoline derivative is synthesized by bromination of quinoline, followed by amination to introduce the amino group at the desired position.
Preparation of the Propenone Backbone: The propenone backbone is prepared through a Claisen-Schmidt condensation reaction between an appropriate aldehyde and ketone.
Coupling Reaction: The quinoline derivative is then coupled with the propenone backbone under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[(5-BROMO-8-QUINOLYL)AMINO]-1-[3-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone.
Substitution: The bromine atom on the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Saturated ketone derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-[(5-BROMO-8-QUINOLYL)AMINO]-1-[3-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-3-[(5-BROMO-8-QUINOLYL)AMINO]-1-[3-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-[(5-CHLORO-8-QUINOLYL)AMINO]-1-[3-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE
- (E)-3-[(5-IODO-8-QUINOLYL)AMINO]-1-[3-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE
Uniqueness
- Structural Features : The presence of a bromine atom and a difluoromethoxy group provides unique electronic and steric properties.
- Reactivity : The compound’s reactivity in various chemical reactions distinguishes it from its analogs.
- Applications : Its potential applications in different fields highlight its versatility compared to similar compounds.
Properties
Molecular Formula |
C19H13BrF2N2O2 |
---|---|
Molecular Weight |
419.2 g/mol |
IUPAC Name |
(E)-3-[(5-bromoquinolin-8-yl)amino]-1-[3-(difluoromethoxy)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C19H13BrF2N2O2/c20-15-6-7-16(18-14(15)5-2-9-24-18)23-10-8-17(25)12-3-1-4-13(11-12)26-19(21)22/h1-11,19,23H/b10-8+ |
InChI Key |
ISRSIUXYUKKAML-CSKARUKUSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(F)F)C(=O)/C=C/NC2=C3C(=C(C=C2)Br)C=CC=N3 |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C(=O)C=CNC2=C3C(=C(C=C2)Br)C=CC=N3 |
Origin of Product |
United States |
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